
1,1,2-Trichloroethane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2-Trichloroethane can be synthesized through the chlorination of ethylene or 1,2-dichloroethane. The chlorination of ethylene involves the addition of chlorine to ethylene in the presence of a catalyst, typically iron or aluminum chloride, under controlled temperature and pressure conditions .
Industrial Production Methods: The industrial production of this compound mainly involves the chlorination of vinyl chloride or 1,2-dichloroethane. These methods are preferred due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1,1,2-Trichloroethane undergoes several types of chemical reactions, including:
Dehydrochlorination: This reaction involves the removal of hydrogen chloride (HCl) to form 1,1-dichloroethylene.
Reduction: this compound can be reduced to ethane using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions:
Dehydrochlorination: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in an alcoholic medium.
Reduction: Zinc and hydrochloric acid.
Substitution: Hydroxide ions (OH⁻) or amines in aqueous or alcoholic media.
Major Products:
Dehydrochlorination: 1,1-Dichloroethylene.
Reduction: Ethane.
Substitution: Various substituted ethane derivatives depending on the nucleophile used.
Scientific Research Applications
Solvent Use
1,1,2-Trichloroethane is widely used as a solvent in various industrial processes:
- Precision Metal Machining : It serves as a degreasing agent for metals due to its effective solvent properties .
- Adhesives and Coatings : The compound is incorporated in the formulation of epoxy and acrylic adhesives available in retail stores .
- Cleaning Agents : It is utilized in cleaning formulations for electronic components and precision instruments.
Chemical Intermediate
The primary application of this compound is as an intermediate in the production of vinylidene chloride (VDC), which is further processed into polyvinylidene chloride (PVDC). This polymer is used in food packaging due to its barrier properties against moisture and gases . The synthesis involves the dehydrochlorination of TCE using lime or caustic soda .
Application Type | Specific Use | Industry Sector |
---|---|---|
Solvent | Degreasing agents | Metalworking |
Adhesive | Epoxy and acrylic adhesives | Construction/Manufacturing |
Chemical Intermediate | Production of vinylidene chloride | Chemical Manufacturing |
Environmental Research
Research on this compound has also focused on its environmental impact:
- Biodegradation Studies : It has been demonstrated that TCE can undergo anaerobic biodegradation to form 1,1-dichloroethene, indicating potential pathways for environmental remediation .
- Toxicological Profiles : Studies have shown that exposure to TCE can lead to adverse health effects in laboratory animals, such as liver and kidney damage and potential carcinogenic effects .
Case Study 1: Industrial Use Impact Assessment
A study conducted on K&G Manufacturing revealed that the facility was the leading source of air emissions for this compound in the United States. The assessment indicated significant emissions associated with solvent use and highlighted the need for stricter regulations on industrial discharges .
Case Study 2: Environmental Remediation
Research conducted at Aberdeen Proving Ground evaluated the effectiveness of anaerobic biodegradation processes involving TCE. The findings suggested that specific microbial communities could effectively degrade TCE into less harmful compounds, providing insights into bioremediation strategies for contaminated sites .
Health and Safety Considerations
While this compound has valuable applications, it poses health risks upon exposure. Toxicological assessments classify it as a possible carcinogen based on animal studies . Safety measures should be implemented in workplaces utilizing this compound to mitigate inhalation or dermal exposure risks.
Mechanism of Action
The mechanism of action of 1,1,2-trichloroethane primarily involves its interaction with biological membranes and enzymes. It acts as a central nervous system depressant, and its effects are mediated through the disruption of cellular membranes and inhibition of enzyme activity . The compound’s molecular targets include various enzymes involved in metabolic processes, leading to symptoms such as dizziness, drowsiness, and respiratory depression upon exposure .
Comparison with Similar Compounds
1,1,1-Trichloroethane: An isomer of 1,1,2-trichloroethane, used as a solvent and in the production of other chemicals.
Trichloroethylene: Another chlorinated solvent with similar uses but different chemical properties and toxicity profile.
1,2-Dichloroethane: Used in the production of vinyl chloride and as a solvent.
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to undergo distinct chemical reactions such as dehydrochlorination to form 1,1-dichloroethylene. Its applications in industrial processes and environmental research further distinguish it from its isomers and related compounds .
Biological Activity
1,1,2-Trichloroethane (TCA) is a chlorinated hydrocarbon with significant industrial applications, particularly as a solvent and in the production of other chemicals. Its biological activity has been extensively studied due to its potential health risks associated with exposure. This article synthesizes findings from various studies to elucidate the biological effects of TCA, including its metabolism, toxicological profile, and implications for human health.
Metabolism and Bioactivation
The metabolism of this compound primarily occurs in the liver through cytochrome P450 enzymes. Studies indicate that TCA undergoes oxidative dechlorination, leading to the formation of reactive metabolites that can bind to cellular macromolecules, potentially causing cytotoxicity and mutagenicity.
- Key Metabolic Pathways :
Table 1: Key Metabolites of this compound
Metabolite | Formation Pathway | Biological Impact |
---|---|---|
Chloroacetic Acid | Oxidative dechlorination | Cytotoxicity, potential carcinogen |
Thiodiacetic Acid | Conjugation with glutathione | Reactive metabolite |
S-Carboxymethylcysteine | Conjugation reactions | Major urinary metabolite |
Acute Toxicity
Acute exposure to TCA can lead to various health effects, including:
- Liver Damage : Increased levels of liver enzymes such as ALT and SDH have been observed following exposure in animal models .
- Neurotoxicity : Symptoms may include dizziness and headaches in humans following inhalation or dermal exposure .
Chronic Toxicity
Long-term exposure studies have indicated potential carcinogenic effects:
- Carcinogenicity : In a two-year bioassay on B6C3F1 mice, TCA was associated with increased incidences of hepatocellular adenomas and carcinomas .
- Immunotoxicity : Chronic studies revealed alterations in immune function at specific dose levels, suggesting that TCA may interfere with immune responses .
Study on Liver Effects
In a study involving male CD-1 mice administered TCA intraperitoneally, researchers found an increase in the expression of CYP2B1 isoform in liver microsomes. This was accompanied by a reduction in total CYP activity, indicating a complex interaction between TCA metabolism and liver enzyme regulation .
Immunological Effects
A 90-day drinking water study identified significant reductions in hemagglutination titers in male mice at doses ≥46 mg/kg/day. This suggests that TCA may impair immune function, particularly affecting macrophage activity .
Environmental Persistence and Degradation
TCA is persistent in the environment with an estimated half-life ranging from 136 to 720 days in soil and groundwater . Understanding its degradation pathways is crucial for assessing its environmental impact.
Table 2: Environmental Persistence of this compound
Medium | Half-Life (Days) |
---|---|
Soil | 136 - 360 |
Groundwater | 136 - 720 |
Q & A
Basic Research Questions
Q. What methodologies are recommended for detecting 1,1,2-Trichloroethane in environmental matrices, and how do detection limits vary across media?
Detection relies on gas chromatography-mass spectrometry (GC/MS) for air and water samples, with reporting thresholds as low as 0.15 ppb in drinking water (EPA UCMR monitoring) . For groundwater, the U.S. Geological Survey (USGS) STORET database uses a quantitation limit of 0.5 ppb, though regional surveys in Suffolk County, NY, and Rhode Island reported concentrations up to 31 ppb . Surface water analyses often employ purge-and-trap techniques to account for volatility. Researchers should validate methods using EPA protocols (e.g., SW-846) and cross-reference TRI Explorer for regional contamination trends .
Q. How does this compound partition in environmental systems, and what factors influence its persistence?
The compound’s high vapor pressure (1.47–1.59 kPa) and low soil adsorption coefficient (Koc ≈ 30–100) favor volatilization and groundwater migration . Environmental half-lives in air (40–60 days) are prolonged by slow hydroxyl radical degradation. In water, hydrolysis is negligible, but anaerobic microbial degradation dominates in subsurface environments. Researchers should model partitioning using EPI Suite or similar tools, incorporating site-specific parameters like organic carbon content and redox conditions .
Q. What are the toxicokinetic properties of this compound in mammalian models, and how do they inform exposure studies?
Absorption occurs rapidly via inhalation (rats: 100 ppm over 4 weeks showed blood saturation) and dermal routes (partition coefficient ~0.7 for human skin) . Distribution favors lipid-rich tissues (liver, brain), with metabolism involving cytochrome P450-mediated oxidation to trichloroethanol and dichloroacetic acid. Excretion is primarily renal (t½ ~4–6 hr in rodents). Researchers designing in vivo studies should use closed-chamber inhalation systems and validate PBPK models against species-specific blood:air partition coefficients .
Q. Which experimental models are validated for acute toxicity assessment, and what endpoints are most sensitive?
Acute neurotoxicity in rodents is the gold standard: mice exposed to ≥1,833 ppm exhibit CNS depression (ataxia, reflex loss) within 2 hr . Sublethal endpoints include respiratory depression (ED50 = 418 ppm in mice) and hepatic enzyme induction (ALT/AST elevation). Researchers should prioritize OECD Test Guideline 425 (acute oral toxicity) and ASTM E2317-04 (inhalation exposure) while controlling for co-solvents that alter bioavailability .
Advanced Research Questions
Q. How can contradictions in neurotoxicity data from acute vs. chronic exposure studies be resolved?
Acute studies report CNS depression at ≥840 ppm (rats) and anesthesia (ET50 = 18 min at 3,750 ppm in mice), while chronic data are sparse . Discrepancies arise from adaptive metabolic pathways (e.g., glutathione depletion) and cumulative liver damage. Researchers should integrate time-series transcriptomics (e.g., brain CYP2E1 expression) with behavioral assays (rotarod, open-field tests) to distinguish acute vs. delayed effects. Dose-response models must account for non-linear kinetics at high concentrations .
Q. What microbial pathways enable complete dechlorination of this compound to ethene, and how can they be optimized for bioremediation?
Desulfitobacterium spp. reductively dechlorinate 1,1,2-TCA to 1,2-DCA via the CtrA enzyme, while Dehalococcoides converts 1,2-DCA to ethene . Co-cultures eliminate vinyl chloride intermediates, achieving >90% detoxification in 48 days. Researchers should optimize electron donor regimens (e.g., lactate or H2) and monitor rdhA gene expression. Field applications require bioaugmentation with strain PR and Dehalococcoides mccartyi 11a in anaerobic zones .
Q. What are the key limitations in epidemiological studies of this compound, and how can exposure biomarkers improve risk assessment?
Existing studies (e.g., Brender et al., 2014) lack granular exposure data and suffer from co-pollutant confounding (e.g., TCE) . Urinary trichloroacetic acid (TCA) is a putative biomarker but lacks specificity. Researchers should develop LC-MS/MS methods to quantify 1,1,2-TCA adducts (e.g., hemoglobin or albumin conjugates) and validate them in occupationally exposed cohorts .
Q. How can probabilistic models address uncertainties in human exposure risk from variable environmental data?
Monte Carlo simulations incorporating EPA’s Six-Year Review data (detection in 0.179% of PWS) and ATSDR’s air intake estimates (1.1–5.5 µg/day) can quantify variance . Sensitivity analyses should prioritize inhalation (contributing >75% of total exposure) and integrate biomonitoring data from high-risk regions (e.g., Suffolk County, NY). Researchers must account for groundwater-to-indoor air vapor intrusion in residential models .
Q. What role do thermodynamic properties play in predicting environmental fate and transport?
The compound’s Henry’s Law constant (3.1 × 10⁻³ atm·m³/mol) and log Kow (2.47) dictate volatilization and bioaccumulation potential . Researchers should apply QSPR models to estimate phase-specific degradation rates and validate against field data (e.g., STORET). Thermodynamic functions (e.g., heat capacity, entropy) from vapor-phase studies are critical for refining fugacity models .
Q. How can synergistic microbial consortia be engineered to enhance degradation kinetics in mixed-contaminant plumes?
Co-culturing Geobacter IAE (dihaloelimination) with Dehalococcoides achieves complete dechlorination of 1,1,2-TCA and TCE to ethene . Researchers should use metagenomics to identify keystone species and optimize redox conditions (Eh < −200 mV). Microcosm studies with ¹³C-labeled 1,1,2-TCA can track carbon flux and enzyme activity in consortia .
Properties
IUPAC Name |
1,1,2-trichloroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3/c3-1-2(4)5/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXGVDOUJQMTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3, Array | |
Record name | 1,1,2-TRICHLOROETHANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1,2-TRICHLOROETHANE | |
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DSSTOX Substance ID |
DTXSID5021380 | |
Record name | 1,1,2-Trichloroethane | |
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Molecular Weight |
133.40 g/mol | |
Source | PubChem | |
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Physical Description |
1,1,2-trichloroethane appears as a clear light colored liquid. Insoluble in water and slightly denser than water. Hence sinks in water. May be toxic by inhalation., Liquid, Colorless liquid with a sweet, chloroform-like odor; [NIOSH] Clear colorless liquid with a sweet odor; [Matheson Tri-Gas MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, chloroform-like odor. | |
Record name | 1,1,2-TRICHLOROETHANE | |
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Record name | Ethane, 1,1,2-trichloro- | |
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Record name | 1,1,2-Trichloroethane | |
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Boiling Point |
235 °F at 760 mmHg (NTP, 1992), 113-114 °C at 760 mm Hg, Latent heat of evaporation at BP: 68.7 cal/g, In presence of water, hydrolysis occurs at /1,1,2-trichloroehtane's/ boiling point, 114 °C, 237 °F | |
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Record name | 1,1,2-Trichloroethane | |
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Solubility |
1 to 5 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, ethers and many organic liquids, In water, 4,590 mg/L at 25 °C, ... Soluble in water (4.50 g/L at 20 °C), Solubility in water, g/100ml at 20 °C: 0.45 (very poor), 0.4% | |
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Record name | 1,1,2-Trichloroethane | |
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Density |
1.44 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.4416 at 20 °C/4 °C, Relative density (water = 1): 1.4, 1.44 | |
Record name | 1,1,2-TRICHLOROETHANE | |
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Record name | 1,1,2-TRICHLOROETHANE | |
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Record name | 1,1,2-Trichloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Vapor Density |
4.63 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.21 g/L (BP, 760 mm Hg), Relative vapor density (air = 1): 4.6, 4.63 | |
Record name | 1,1,2-TRICHLOROETHANE | |
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Record name | 1,1,2-TRICHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0080 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,1,2-TRICHLOROETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/683 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
16.7 mmHg at 68 °F ; 20 mmHg at 70.9 °F (NTP, 1992), 23.0 [mmHg], 23 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.5, 19 mmHg | |
Record name | 1,1,2-TRICHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10031 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,2-Trichloroethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/112 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,1,2-TRICHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1412 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,2-TRICHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0080 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,1,2-TRICHLOROETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/683 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,1,2-Trichloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0628.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
... 1,1,2-trichloroethane is available as a commercial grade product, either stablized or unstabilized, at a purity of >99%. The stabilized product contains sec-butanol (0.5%) and 1,2-butylene oxide (0.25%). | |
Record name | 1,1,2-TRICHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1412 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, colorless liquid, Colorless liquid | |
CAS No. |
79-00-5 | |
Record name | 1,1,2-TRICHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10031 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,2-Trichloroethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,1,2-Trichloroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079005 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyltrichloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethane, 1,1,2-trichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,2-Trichloroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2-trichloroethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.061 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,2-TRICHLOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28E9ERN9WU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,1,2-TRICHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1412 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,2-TRICHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0080 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,1,2-TRICHLOROETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/683 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethane, 1,1,2-trichloro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KJ3010B0.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-35 °F (NTP, 1992), -35 °C, -36 °C, -34 °F | |
Record name | 1,1,2-TRICHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10031 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,2-TRICHLOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1412 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,2-TRICHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0080 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,1,2-TRICHLOROETHANE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/683 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,1,2-Trichloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0628.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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